7-Benzyloxyquinoline 7-Benzyloxyquinoline
Brand Name: Vulcanchem
CAS No.: 131802-60-3
VCID: VC21201333
InChI: InChI=1S/C16H13NO/c1-2-5-13(6-3-1)12-18-15-9-8-14-7-4-10-17-16(14)11-15/h1-11H,12H2
SMILES: C1=CC=C(C=C1)COC2=CC3=C(C=CC=N3)C=C2
Molecular Formula: C16H13NO
Molecular Weight: 235.28 g/mol

7-Benzyloxyquinoline

CAS No.: 131802-60-3

Cat. No.: VC21201333

Molecular Formula: C16H13NO

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

7-Benzyloxyquinoline - 131802-60-3

Specification

CAS No. 131802-60-3
Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
IUPAC Name 7-phenylmethoxyquinoline
Standard InChI InChI=1S/C16H13NO/c1-2-5-13(6-3-1)12-18-15-9-8-14-7-4-10-17-16(14)11-15/h1-11H,12H2
Standard InChI Key SIDLHXXVIBTSJZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC3=C(C=CC=N3)C=C2
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=CC=N3)C=C2

Introduction

Chemical Properties and Structure

7-Benzyloxyquinoline (CAS No. 131802-60-3) is a quinoline derivative with a benzyloxy group attached at the 7-position. Its molecular formula is C₁₆H₁₃NO with a molecular weight of 235.28 g/mol[6,12,14,4] . This compound exhibits specific physicochemical properties that make it valuable for various research applications.

Table 1: Physicochemical Properties of 7-Benzyloxyquinoline

PropertyValueReference
CAS Number131802-60-3
Molecular FormulaC₁₆H₁₃NO
Molecular Weight235.28 g/mol
Density1.167 g/cm³
Boiling Point397.9°C at 760 mmHg
Flash Point144.3°C
LogP3.81380
TPSA22.12
AppearanceSolid

The structure of 7-Benzyloxyquinoline consists of a quinoline core with a benzyloxy substituent at the 7-position. This arrangement provides the molecule with specific spectroscopic properties that allow it to function as a fluorescent probe in enzymatic studies .

Biological Activity and Research Applications

7-Benzyloxyquinoline has emerged as a significant compound in biochemical research, particularly in studies involving cytochrome P450 enzymes. Its primary applications revolve around its use as a fluorescent substrate probe for monitoring enzyme activity.

Role as a Fluorescent Substrate Probe

The compound has been extensively evaluated as a novel fluorescent substrate for monitoring rat hepatic cytochrome P450 (CYP) enzyme specificity in a 96-well plate format . Research has demonstrated that 7-Benzyloxyquinoline (7BQ) can be metabolized to 7-hydroxyquinoline, a process that can be induced by treatment with specific compounds such as pregnenolone-16alpha-carbonitrile (PCN) and dexamethasone (DEX) .

These properties make 7BQ particularly valuable in high-throughput screening (HTS) assays for assessing enzyme activity and inhibition, providing researchers with an efficient tool for drug metabolism studies .

Cytochrome P450 Enzyme Studies

One of the most significant applications of 7-Benzyloxyquinoline lies in cytochrome P450 enzyme studies. Research has established that:

  • 7BQ is a substrate for cDNA-expressed CYP3A2 and, to a lesser extent, for CYP3A1 .

  • It serves as an excellent probe for the induction of CYP3A .

  • It has been utilized in studies focusing on the inhibition of human CYP3A4, a critical enzyme involved in drug metabolism .

In a notable study, 7BQ was found to be a suitable probe for P450eryF A245T, providing valuable insights into the enzyme's active site and substrate specificity . The research demonstrated that the steady-state kinetics of 7BQ oxidation by A245T are sigmoidal, with specific kinetic parameters (Vmax = 0.71 nmol/min/nmol, n = 2.18, and S50 = 132 μM) .

Table 2: Research Findings on 7-Benzyloxyquinoline as an Enzyme Probe

EnzymeFindingReference
CYP3A17BQ serves as a substrate (lesser extent)
CYP3A27BQ serves as a primary substrate
CYP3A7BQ is a good probe for induction
CYP3A4 (human)Used for inhibition studies
P450eryF A245TSuitable probe with sigmoidal kinetics

Comparative Studies with Other Substrates

Research has also compared 7-Benzyloxyquinoline with other substrates to understand its specificity and utility. A significant study examined the interactions between testosterone, 7-benzyloxyquinoline, and 7-benzyloxy-4-trifluoromethyl-coumarin, all marker substrates for cytochrome P450 3A4 .

The findings revealed that these substrates bind to different domains within the active site of cytochrome P450 3A4, highlighting the importance of probe compound selection in inhibition screens . This research underscores the unique binding characteristics of 7BQ and its value in understanding the complex mechanisms of drug interactions.

Safety ParameterClassification/InformationReference
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin irritation, eye irritation, respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fumes, IF IN EYES rinse cautiously with water)
Personal Protective EquipmentDust mask type N95, eye shields, gloves

Proper handling protocols should be followed when working with this compound, including using appropriate personal protective equipment and ensuring adequate ventilation in the laboratory.

Related Compounds and Derivatives

Several related compounds and derivatives of 7-Benzyloxyquinoline have been studied for various applications. These compounds often retain the core structure while incorporating additional functional groups to enhance specific properties.

7-Benzyloxy-4-chloroquinoline

7-Benzyloxy-4-chloroquinoline (CAS: 178984-56-0) is a significant derivative with a molecular formula of C₁₆H₁₂ClNO and a molecular weight of 269.73 g/mol . This compound has been investigated for its potential applications in pharmaceutical research.

7-Benzyloxy-4-chloro-6-methoxy-quinoline

Another important derivative is 7-Benzyloxy-4-chloro-6-methoxy-quinoline (CAS: 286371-49-1), which has a molecular formula of C₁₇H₁₄ClNO₂ and a molecular weight of 299.75 g/mol . This compound incorporates additional functional groups that modify its physicochemical and biological properties.

Table 4: Related Compounds and Their Properties

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Reference
7-Benzyloxyquinoline131802-60-3C₁₆H₁₃NO235.28
7-Benzyloxy-4-chloroquinoline178984-56-0C₁₆H₁₂ClNO269.73
7-Benzyloxy-4-chloro-6-methoxy-quinoline286371-49-1C₁₇H₁₄ClNO₂299.75

Research Applications in Anticancer Studies

Recent research has explored the potential applications of benzyloxy-substituted quinolines in developing anticancer compounds. In a study focusing on potent quinoline-containing Combretastatin A-4 analogues, compounds with benzyloxy substituents at different positions on the quinoline ring were examined for their antiproliferative activity .

The research found that compounds with 6-benzyloxy (20i) and 7-benzyloxy (20j) substituents exhibited potent antiproliferative activity similar to Combretastatin A-4 (CA-4) . This highlights the potential value of 7-benzyloxyquinoline and its derivatives in developing new anticancer agents.

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